N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide
Overview
Description
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling with Naphthalene-1-carboxamide: The final step involves coupling the synthesized intermediate with naphthalene-1-carboxamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Nitric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while nitration of the aromatic rings would introduce nitro groups .
Scientific Research Applications
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Research: The compound is used to study the effects of sulfamoyl and oxazole groups on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It is explored for use in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxazole ring can interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole share the oxazole ring structure and exhibit similar biological activities.
Sulfamoyl Derivatives: Compounds such as sulfamethoxazole contain the sulfamoyl group and are known for their antibacterial properties.
Uniqueness
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide is unique due to the combination of the naphthalene ring, phenyl group, and oxazole ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14-13-20(23-28-14)24-29(26,27)17-11-9-16(10-12-17)22-21(25)19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSIPPCLDKSYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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